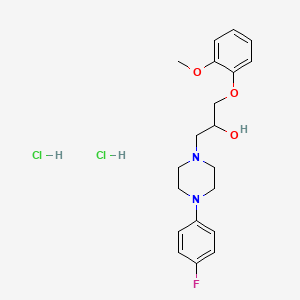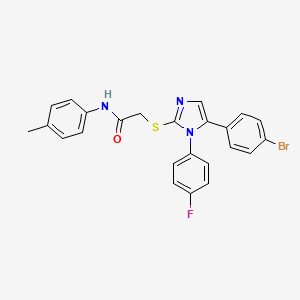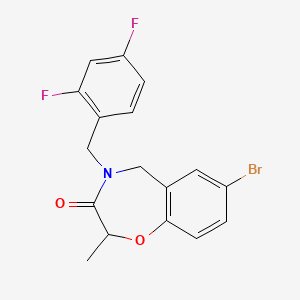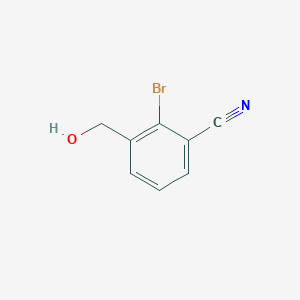![molecular formula C25H27ClN6O3 B2474279 3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide CAS No. 902923-73-3](/img/structure/B2474279.png)
3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]quinazoline core, which is a type of heterocyclic compound . These types of compounds have been studied for their potential antiviral and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The [1,2,4]triazolo[4,3-a]quinazoline core is a fused ring system containing two nitrogen atoms and three carbon atoms . The compound also contains a morpholine ring and a propanamide group .科学的研究の応用
Anticancer Activity
The cytotoxic effects of triazoloquinazoline derivatives on cancer cell lines, such as HeLa (human cervical cancer cells) and B16 (melanoma cells), indicate their potential as anticancer agents. These compounds demonstrate significant cytotoxic and antiproliferative activities, with some derivatives showing promise as potential anticancer drugs based on their IC50 values, which fall within the National Cancer Institute's criteria for classification as a potential anticancer drug. The mechanism of action appears to involve inducing necrosis in cancer cells without causing significant DNA damage under in vitro conditions, suggesting a specific mode of cytotoxicity that could be beneficial in cancer therapy (Ovádeková et al., 2005); (Jantová et al., 2006).
Antimicrobial Activity
Triazoloquinazoline derivatives also exhibit broad antimicrobial activity. The structural configuration of these compounds, particularly when substituted with morpholine, chlorine, and nitro groups, plays a significant role in their effectiveness. One study found that certain derivatives effectively inhibit the growth of various bacterial and fungal strains at relatively low concentrations, highlighting their potential as antimicrobial agents (Jantová et al., 2008).
Synthetic Pathways and Structural Analyses
Research on triazoloquinazoline derivatives extends to their synthesis, structural characterization, and the development of novel synthetic methods. Studies focus on creating and characterizing new derivatives with potential biological activities, including methods for synthesizing these compounds and evaluating their structural properties through various analytical techniques. This foundational work is crucial for understanding the relationship between structure and activity, paving the way for the development of more effective therapeutic agents (Wu et al., 2022).
将来の方向性
The future directions for research on this compound could include further investigation into its potential biological activities, such as antiviral, antimicrobial, or anticancer activities . Additionally, more research could be done to optimize the synthesis process and to explore its potential applications in medicinal chemistry .
特性
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O3/c26-19-7-5-18(6-8-19)17-31-24(34)20-3-1-2-4-21(20)32-22(28-29-25(31)32)9-10-23(33)27-11-12-30-13-15-35-16-14-30/h1-8H,9-17H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZTYGBFWLQNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol](/img/structure/B2474205.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474206.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2474210.png)



![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2474217.png)
![1-(3-Chlorophenyl)-4-{3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2474219.png)